molecular formula C22H29ClN4 B6002331 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine

4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine

Número de catálogo: B6002331
Peso molecular: 384.9 g/mol
Clave InChI: IEFBPLMVUXKBJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.

Mecanismo De Acción

4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. BTK is required for B-cell receptor signaling and plays a crucial role in the activation and survival of malignant B-cells. Inhibition of BTK by this compound leads to reduced proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in both normal and malignant B-cells. In preclinical models, this compound has been shown to reduce the proliferation and survival of malignant B-cells, while having minimal effects on normal B-cells. This compound has also demonstrated a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine has several advantages as a tool compound for studying B-cell malignancies. It is a highly selective inhibitor of BTK and has demonstrated potent activity in preclinical models. This compound has also shown synergistic effects when combined with other targeted therapies, which may provide a rationale for combination therapy in the clinic. However, this compound has limitations as a tool compound, including its relatively short half-life and potential off-target effects at higher concentrations.

Direcciones Futuras

There are several potential future directions for the development of 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine as a therapeutic agent. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Further preclinical studies are needed to evaluate the potential of this compound in combination with other targeted therapies and to identify biomarkers of response. Additionally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.

Métodos De Síntesis

The synthesis of 4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine involves a multistep process starting from commercially available starting materials. The key step involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-chlorobenzyl)piperazine in the presence of a base to form the Schiff base intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent. The amine is then coupled with 4-(diethylamino)benzaldehyde in the presence of a base to form the final product.

Aplicaciones Científicas De Investigación

4-(2-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to reduced proliferation and survival of malignant B-cells. This compound has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

IUPAC Name

4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN4/c1-3-26(4-2)21-11-9-19(10-12-21)17-24-27-15-13-25(14-16-27)18-20-7-5-6-8-22(20)23/h5-12,17H,3-4,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBPLMVUXKBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.